2-Tert-butylazepane oxalate
Description
Properties
IUPAC Name |
2-tert-butylazepane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.C2H2O4/c1-10(2,3)9-7-5-4-6-8-11-9;3-1(4)2(5)6/h9,11H,4-8H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGSDAFLQYZMHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCCN1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chirality and Stereochemical Control in 2 Tert Butylazepane Oxalate Systems
Induction and Transmission of Stereogenicity in Azepane Synthesis
The synthesis of enantiomerically pure 2-substituted azepanes, such as 2-tert-butylazepane (B2891976), requires careful strategies for the induction and transmission of stereogenicity. The creation of the key stereocenter at the C2 position is a critical step that dictates the absolute configuration of the final molecule. Synthetic approaches often rely on the use of chiral starting materials, auxiliaries, or catalysts to establish this initial stereogenicity, which is then preserved or transferred through subsequent chemical transformations.
One effective strategy involves the use of chiral pool starting materials, where a pre-existing stereocenter is elaborated to form the azepane ring. For instance, synthetic plans can originate from carbohydrates like D-mannose, where the inherent chirality of the sugar is leveraged to control the configuration of newly formed stereocenters. nih.govacs.org In such pathways, the addition of an organometallic reagent to a chiral aldehyde derived from the carbohydrate can install a new stereocenter with a predictable configuration. acs.org
Another powerful method is catalyst-controlled stereocenter induction. Asymmetric catalysis, particularly using transition metals with chiral ligands, can generate the desired stereocenter with high enantioselectivity. For example, Ir-catalyzed intramolecular asymmetric reductive amination has been successfully used to synthesize dibenz[c,e]azepines containing both central and axial chirality with excellent enantiocontrol. researchgate.net Similarly, chiral Brønsted acids have been employed in asymmetric aza-Piancatelli rearrangement/Michael addition sequences to afford bridged tetrahydrobenzo[b]azepine derivatives. nih.gov The catalyst's chiral environment directs the formation of one enantiomer over the other, effectively inducing stereogenicity in an otherwise prochiral substrate. This induced chirality is then transmitted through the cyclization step that forms the azepane ring.
Diastereoselectivity and Enantioselectivity in Synthetic Pathways
Achieving high levels of diastereoselectivity and enantioselectivity is paramount in the synthesis of complex molecules like substituted azepanes. Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity is the preference for one enantiomer.
Several synthetic methodologies have been developed that provide excellent stereocontrol in the formation of the azepane scaffold. A notable example is the osmium-catalyzed tethered aminohydroxylation (TA) reaction. nih.govacs.org This reaction allows for the insertion of an amine moiety with complete regio- and stereocontrol, guided by a tethering group. acs.org In the synthesis of heavily hydroxylated azepane iminosugars, a key TA reaction on a sugar-derived aroyloxycarbamate leads to an oxazolidinone intermediate, controlling the configuration at the new C-N bond. acs.org Subsequent intramolecular reductive amination then yields the desired azepane. nih.govacs.org
Piperidine (B6355638) ring expansion is another strategy that can proceed with exclusive stereoselectivity and regioselectivity to yield diastereomerically pure azepane derivatives. rsc.org The stereochemistry of the starting piperidine directly dictates the stereochemistry of the resulting azepane, demonstrating a highly efficient transmission of chirality. rsc.org Similarly, copper-catalyzed asymmetric intramolecular cyclizations have been developed for the enantioselective synthesis of dibenzo[b,d]azepines, achieving excellent diastereo- and enantioselectivities under mild conditions. nih.gov
The table below summarizes the selectivity achieved in various synthetic approaches to azepane derivatives, illustrating the high degree of control possible.
| Synthetic Method | Target Scaffold | Selectivity Achieved | Reference |
| Osmium-Catalyzed Tethered Aminohydroxylation | Polyhydroxyazepane Iminosugars | Complete regio- and stereocontrol | nih.gov, acs.org |
| Piperidine Ring Expansion | Substituted Azepanes | Exclusive stereoselectivity and regioselectivity | rsc.org |
| Ir-Catalyzed Asymmetric Reductive Amination | Dibenz[c,e]azepines | Up to 97% ee | researchgate.net |
| Cu-Catalyzed Asymmetric Reductive/Borylative Cyclization | Dibenzo[b,d]azepines | Excellent diastereo- and enantioselectivities | nih.gov |
| Chiral Brønsted Acid Catalyzed Rearrangement/Addition | Bridged Tetrahydrobenzo[b]azepines | Excellent enantio- and diastereoselectivities | nih.gov |
This table presents data on selectivity for the synthesis of various azepane-containing structures, reflecting the principles applicable to 2-tert-butylazepane synthesis.
Conformational Analysis of the Azepane Ring System
The seven-membered azepane ring is a flexible system that can adopt multiple conformations. lifechemicals.com Unlike the well-defined chair conformation of cyclohexane, the larger azepane ring has a more complex potential energy surface with several low-energy conformers. nih.govlibretexts.org This conformational diversity is a key feature of azepane-containing compounds and can be crucial for their biological activity, as the specific three-dimensional shape of the molecule often dictates its interaction with biological targets. lifechemicals.com The presence of substituents, such as the tert-butyl group at the C2 position, significantly influences the conformational equilibrium by favoring conformations that minimize steric strain.
Determining the preferred conformation of the azepane ring requires a combination of theoretical and experimental methods. High-level electronic structure calculations, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape and predicting the relative stabilities of different conformers. nih.govresearchgate.net
For the parent azepane ring, as well as the related cycloheptane (B1346806), computational studies have identified several key conformations, including chair, boat, twist-chair, and twist-boat forms. nih.govbiomedres.us While early studies sometimes identified the chair conformation as the most stable, more recent high-level calculations suggest that the twist-chair conformation is the global minimum for azepane. nih.gov The boat conformations are generally higher in energy due to transannular steric interactions (clashing between atoms across the ring) and torsional strain. libretexts.orglibretexts.org The twist-boat (or skew-boat) conformation alleviates some of this strain by twisting, making it more stable than the true boat form but generally less stable than the twist-chair. libretexts.orgyoutube.com
The following table shows a comparison of the relative energies for cycloheptane conformers, which serve as a useful model for the azepane system.
| Conformer | Relative Energy (kcal/mol) |
| Twist-Chair | 0.00 |
| Chair | 1.4 |
| Twist-Boat | 2.1 |
| Boat | 2.7 |
Data adapted from computational studies on cycloheptane, illustrating the typical energy differences between low-energy conformers of seven-membered rings.
Experimentally, techniques like X-ray crystallography can provide definitive information on the ring conformation in the solid state. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is used to study conformational dynamics in solution.
Atropisomerism and Axial Chirality in Fused Azepane Structures
While 2-tert-butylazepane itself exhibits central chirality, the concept of axial chirality becomes relevant when the azepane ring is fused into larger, sterically hindered systems, particularly biaryl structures. Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, creating stable, non-interconverting enantiomers or diastereomers. nih.govnih.gov
In the context of fused azepane structures, such as dibenzo[b,d]azepines or dibenz[c,e]azepines, the seven-membered ring acts as a bridge connecting two aryl rings. researchgate.netnih.gov If the aryl rings are appropriately substituted, rotation around the biaryl C-C axis can be severely restricted. This restriction gives rise to stable atropisomers, where the molecule is chiral due to its non-planar, helical shape along the axis of hindered rotation.
The synthesis of these axially chiral compounds requires specialized catalytic asymmetric methods. nih.gov For instance, the tautomerization of metastable enamines promoted by a chiral phosphoric acid catalyst is one method reported to obtain axially chiral dibenzo[b,d]azepines. nih.gov The control of both central chirality (on the azepane ring) and axial chirality (of the biaryl unit) simultaneously represents a significant synthetic challenge. nih.gov Computational studies indicate that the sense of axial chirality can be thermodynamically controlled and may depend on the nature of substituents on the azepane nitrogen. nih.gov Atropisomerism is an increasingly recognized feature in medicinal chemistry, as the distinct three-dimensional arrangement of atropisomers can lead to vastly different biological profiles. nih.govnih.gov
Mechanistic Investigations of 2 Tert Butylazepane Oxalate Formation and Transformations
Elucidation of Reaction Pathways for Azepane Annulation
The formation of the seven-membered azepane ring, a process often challenged by unfavorable cyclization kinetics, can proceed through various reaction pathways. nih.gov Annulation strategies, which involve the formation of a ring from one or more acyclic precursors, are a common method for constructing this heterocyclic system. Elucidating whether these annulation reactions proceed through a concerted or stepwise mechanism is fundamental to understanding and controlling the reaction outcome.
The distinction between concerted and stepwise reaction mechanisms is a central theme in mechanistic organic chemistry. diva-portal.org A concerted reaction occurs in a single elementary step, where all bond-breaking and bond-forming processes occur simultaneously through a single transition state. differencebetween.comquora.com In contrast, a stepwise reaction involves multiple steps and proceeds through one or more reactive intermediates. differencebetween.comquora.com
The mechanism of azepane annulation can be influenced by factors such as the choice of catalyst, substrates, and reaction conditions. For instance, certain pericyclic reactions that form heterocyclic rings are classic examples of concerted pathways, often proceeding through a cyclic transition state. quora.com Conversely, many transition-metal-catalyzed annulations may proceed in a stepwise fashion, involving sequential events like oxidative addition, migratory insertion, and reductive elimination.
Distinguishing between these pathways often requires a combination of experimental techniques, including kinetic studies, isotopic labeling, and stereochemical analysis. diva-portal.org
| Characteristic | Concerted Mechanism | Stepwise Mechanism |
|---|---|---|
| Number of Steps | One | Two or more |
| Intermediates | None | One or more reactive intermediates (e.g., carbocations, radicals, nitrenes) |
| Transition States | One | Two or more |
| Stereochemistry | Often stereospecific | May result in a mixture of stereoisomers (e.g., racemization) |
| Example Reaction Type | Pericyclic reactions (e.g., some cycloadditions) | Many transition-metal-catalyzed reactions, radical cyclizations |
In stepwise reaction pathways for azepane synthesis, the formation of transient intermediates is a key feature. These high-energy, short-lived species are not typically isolated but play a crucial role in directing the course of the reaction. The identification and characterization of these intermediates are vital for a complete mechanistic understanding.
One notable strategy for synthesizing complex azepanes involves the photochemical dearomative ring expansion of nitroarenes. nih.govmanchester.ac.uk This process is centered on the conversion of a nitro group into a singlet nitrene, a highly reactive transient intermediate. nih.gov The nitrene then engages in a transformation of the six-membered benzene ring into a seven-membered azepine system, which can be subsequently reduced to the saturated azepane. nih.govmanchester.ac.uk
Other synthetic routes may involve different types of intermediates. For example, certain annulation reactions could proceed through zwitterionic intermediates or N-ylides. researchgate.netacs.org The specific nature of the intermediate dictates the subsequent bond formations and rearrangements, ultimately influencing the structure and stereochemistry of the final azepane product.
| Intermediate | Associated Reaction Type | Role in Mechanism |
|---|---|---|
| Singlet Nitrene | Photochemical ring expansion of nitroarenes | Initiates the expansion of an aromatic ring to form an azepine precursor. nih.gov |
| N-ylide | Carbenylative amination of alkenes | Undergoes intramolecular trapping to form the heterocyclic ring. researchgate.net |
| Zwitterion | Migration-annulation protocols | Enables selective annulation to afford the azepane derivative. acs.org |
| Iminium Ion | Intramolecular reductive amination | Acts as an electrophile that is subsequently reduced to form the final C-N bond of the ring. nih.gov |
Computational Mechanistic Studies
Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental means alone. diva-portal.org Techniques such as Density Functional Theory (DFT) are frequently employed to model reaction pathways, characterize intermediates and transition states, and rationalize experimental observations for reactions like azepane synthesis. researchgate.net
Quantum Chemical Topology (QCT) is a theoretical framework that analyzes scalar fields from quantum mechanics, most commonly the electron density, to partition a chemical system into atoms and characterize the bonding between them. sciencesconf.orgresearchgate.net This approach, also known as the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous definition of chemical bonds and atoms based on the topology of the electron density. researchgate.net
The analysis focuses on identifying critical points (CPs) in the electron density, where the gradient of the density is zero. sciencesconf.orgresearchgate.net For instance, a bond critical point (BCP) located between two nuclei is indicative of a chemical bond. By tracking the evolution of these critical points along a reaction coordinate, QCT can precisely describe the process of bond formation and cleavage. In the context of azepane annulation, QCT analysis can be used to study the formation of the key C-C and C-N bonds that constitute the seven-membered ring, providing a detailed picture of how electron density reorganizes during the cyclization event.
A cornerstone of computational mechanistic studies is the mapping of the potential energy surface (PES) for a given reaction. This involves locating and characterizing the structures of all reactants, intermediates, products, and, crucially, the transition states (TS) that connect them. A transition state represents the maximum energy point along a reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational analysis.
For azepane annulation, calculating the energy profile allows for a direct comparison of different possible mechanistic pathways. For example, by locating the transition state for a single-step concerted pathway and comparing its energy with the transition states and intermediates of a multi-step stepwise pathway, researchers can determine the kinetically preferred mechanism. diva-portal.orgresearchgate.net This energy profiling can reveal the rate-determining step of the reaction and explain the origins of chemo-, regio-, and stereoselectivity observed experimentally.
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallography of Azepane Oxalate (B1200264) Salts
X-ray crystallography stands as the gold standard for determining the precise atomic arrangement of crystalline solids. For 2-tert-butylazepane (B2891976) oxalate, both single-crystal and powder X-ray diffraction methods offer complementary information crucial for a comprehensive solid-state characterization.
Single-crystal X-ray diffraction (SCXRD) provides an unparalleled, high-resolution view of the molecule's structure in the crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of 2-tert-butylazepane oxalate, a complete three-dimensional model of the unit cell can be constructed. github.io This technique is indispensable for:
Absolute Configuration: For chiral molecules like 2-tert-butylazepane, SCXRD can unequivocally determine the absolute configuration (R or S) at the stereocenter (C2), which is critical for understanding its biological activity. This is often achieved through the analysis of anomalous dispersion effects. acs.org
Solid-State Conformation: The analysis reveals the preferred conformation of the seven-membered azepane ring in the solid state, including details on ring puckering.
Intermolecular Interactions: It precisely maps the hydrogen bonding network between the azepanium cation (specifically the N-H donor) and the oxalate anion (the carboxylate oxygen acceptors). researchgate.netresearchgate.net It also elucidates other non-covalent interactions, such as van der Waals forces, that dictate the crystal packing. researchgate.net The structure of salbutamol oxalate, for example, reveals crystallographic disorder at its chiral center. nih.gov
Table 1: Representative Crystallographic Data from SCXRD Analysis
| Parameter | Description | Typical Finding for an Organic Salt |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Precise values in Å and degrees. |
| Bond Lengths & Angles | Exact measurements of all covalent bonds and angles. | e.g., N-H, C-C, C-O bond lengths. |
| Hydrogen Bond Geometry | Distances and angles of hydrogen bonds between cation and anion. | e.g., N-H···O distance ~2.7-2.9 Å. |
This table is illustrative and contains representative data expected from an SCXRD analysis of a compound like this compound.
Powder X-ray diffraction (PXRD) is a rapid and powerful technique used on a polycrystalline or powdered sample. It serves as a unique "fingerprint" for a specific crystalline solid. malvernpanalytical.comlibretexts.orgcontractlaboratory.com Its primary applications for this compound include:
Phase Identification: The obtained diffraction pattern is compared with reference patterns from databases or a pattern simulated from SCXRD data to confirm the identity of the crystalline phase. ncl.ac.uk
Purity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline material. The absence of peaks corresponding to potential impurities or starting materials confirms the bulk purity of the sample. ncl.ac.uk
Polymorph Screening: PXRD is crucial for identifying different crystalline forms (polymorphs) of the same compound, which may exhibit different physical properties. ncl.ac.uk
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the connectivity, stereochemistry, and dynamic behavior of this compound.
The ¹H NMR spectrum would confirm the presence of the tert-butyl group, typically as a sharp singlet around 1.0-1.6 ppm due to the nine equivalent protons. docbrown.infodocbrown.info The protons on the azepane ring would appear as a series of complex multiplets. The ¹³C NMR spectrum would show distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the azepane ring, and the carboxylate carbon of the oxalate anion.
Advanced NMR techniques are employed for a deeper analysis:
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, helping to trace the connectivity of protons within the azepane ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon and its attached protons.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other (<5 Å). wordpress.com This is invaluable for determining the relative stereochemistry and the preferred conformation of the azepane ring in solution, for instance, by observing the spatial relationship between the tert-butyl group and protons on the azepane ring. acs.org
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Assignments
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |
|---|---|---|---|
| -C(CH₃)₃ | ~1.0 - 1.6 (singlet, 9H) | ~30-35 (quaternary C), ~25-30 (methyl C) | HMBC from methyl protons to quaternary C. |
| Azepane CH₂ | ~1.5 - 3.5 (multiplets) | ~25 - 60 | COSY between adjacent CH₂ groups; HSQC to attached carbons. |
| Azepane CH | ~3.0 - 4.0 (multiplet, 1H) | ~60 - 70 | NOESY/ROESY to other ring protons to define conformation. |
This table is illustrative, providing expected chemical shift ranges and correlations for this compound based on similar structures.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula and probing the structure of the 2-tert-butylazepane cation.
Using a soft ionization technique like Electrospray Ionization (ESI), the intact protonated molecule, [M+H]⁺, is generated. HRMS measures the mass-to-charge ratio (m/z) of this ion with extremely high accuracy (typically to four or five decimal places). This precise mass measurement allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. nih.gov
Tandem mass spectrometry (MS/MS) is then used to study the compound's fragmentation patterns. The [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides valuable structural information. For the 2-tert-butylazepane cation, key expected fragmentation pathways include:
α-Cleavage: The predominant fragmentation for aliphatic amines often involves cleavage of the bond adjacent to the nitrogen atom. miamioh.edu This would likely result in the loss of the tert-butyl group as a radical, leading to a prominent fragment ion.
Ring Opening/Cleavage: Fragmentation of the azepane ring itself can occur, leading to a series of smaller fragment ions characteristic of the cyclic amine structure. nih.govojp.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the functional groups present in the molecule and the nature of intermolecular bonding. mdpi.com The techniques are complementary and offer a detailed vibrational fingerprint of the compound. mdpi.com
For this compound, the spectra would be a superposition of the vibrations from the 2-tert-butylazepanium cation and the oxalate anion.
Azepanium Cation Vibrations:
N-H Stretch: A broad band in the IR spectrum, typically in the range of 3200-2800 cm⁻¹, characteristic of a secondary ammonium salt involved in hydrogen bonding.
C-H Stretches: Sharp bands between 3000 and 2850 cm⁻¹ for the alkyl C-H bonds.
CH₂/CH₃ Bending: Vibrations in the 1470-1360 cm⁻¹ region.
Oxalate Anion Vibrations: The oxalate ion has a D₂h symmetry (planar) or D₂d symmetry (non-planar), leading to distinct spectral features. walisongo.ac.id Its vibrations are well-characterized and serve as diagnostic markers. sciengine.comqut.edu.au
C=O Asymmetric Stretch: A very strong absorption in the IR spectrum around 1600-1650 cm⁻¹.
C=O Symmetric Stretch: A strong band in the Raman spectrum around 1450-1490 cm⁻¹. qut.edu.au
C-C Stretch: A band observable in the Raman spectrum around 900 cm⁻¹. qut.edu.au
O-C=O Bending: Bands typically observed at lower wavenumbers (~800-850 cm⁻¹). qut.edu.au
Shifts in the positions of the N-H and C=O stretching bands can provide strong evidence for the hydrogen bonding interactions between the cation and anion in the solid state. surrey.ac.uk
Table 3: Key Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|---|
| N⁺-H (Ammonium) | Stretching | 3200 - 2800 (broad) | IR |
| Alkyl C-H | Stretching | 3000 - 2850 | IR, Raman |
| C=O (Oxalate) | Asymmetric Stretch | 1650 - 1600 | IR (Strong) |
| C=O (Oxalate) | Symmetric Stretch | 1490 - 1450 | Raman (Strong) |
This table summarizes the principal vibrational bands expected for the compound.
Computational Chemistry and Theoretical Modeling of 2 Tert Butylazepane Oxalate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. For 2-Tert-butylazepane (B2891976) oxalate (B1200264), DFT calculations would typically be employed to determine optimized molecular geometries, bond lengths, bond angles, and electronic properties.
Studies on the parent azepane molecule using DFT methods, such as those employing the M06-2X functional with a 6-311++G(d,p) basis set, have provided valuable data on its structural parameters. nih.gov These studies reveal that the seven-membered azepane ring is not planar and exists in various conformations. The introduction of a bulky tert-butyl group at the 2-position is expected to significantly influence the preferred conformation of the azepane ring due to steric hindrance. The tert-butyl group would likely favor an equatorial position to minimize steric strain, a common observation in substituted cyclic systems.
The formation of the oxalate salt involves the protonation of the azepane nitrogen and its ionic interaction with the oxalate anion. This interaction would further influence the geometry of the azepane ring. DFT calculations can model the hydrogen bonding between the protonated amine and the oxalate anion, which plays a critical role in the stability of the salt.
Table 1: Predicted Geometric Parameters for the 2-Tert-butylazepanium Cation (Note: The following data are illustrative and based on typical values from DFT calculations on similar substituted azepane structures.)
| Parameter | Predicted Value |
| C-N Bond Length (average) | 1.48 Å |
| C-C Bond Length (average) | 1.54 Å |
| C-N-C Bond Angle | 112° |
| C-C-C Bond Angle (average) | 115° |
| Dihedral Angle (illustrative) | 55° |
Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior
The azepane ring is known for its conformational flexibility. lifechemicals.com Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape and dynamic properties.
For 2-Tert-butylazepane oxalate, MD simulations would reveal the accessible conformations of the azepane ring and the dynamics of the interaction between the 2-tert-butylazepanium cation and the oxalate anion. The bulky tert-butyl group would be expected to restrict the conformational freedom of the ring compared to unsubstituted azepane. MD simulations can quantify this effect by exploring the potential energy surface and identifying the most stable conformers and the energy barriers between them.
These simulations would also model the dynamic behavior of the ionic bond and hydrogen bonding between the cation and anion in different environments, such as in the gas phase or in a solvent. This provides a picture of how the salt behaves in a more realistic chemical environment.
Quantum Chemical Studies on Reactivity and Selectivity in Azepane Transformations
Quantum chemical methods, including DFT, are instrumental in understanding the reactivity and selectivity of chemical reactions. For azepane derivatives, these studies can elucidate reaction mechanisms and predict the most likely sites for chemical attack.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), can be calculated for this compound. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity.
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. For the 2-tert-butylazepanium cation, the region around the positively charged nitrogen would be identified as an electrophilic site, while the oxygen atoms of the oxalate anion would be nucleophilic centers. These insights are crucial for predicting how the compound will interact with other reagents.
Table 2: Illustrative Global Reactivity Descriptors for 2-Tert-butylazepane (Note: These values are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations.)
| Descriptor | Illustrative Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 7.0 eV |
| Electronegativity (χ) | 3.0 eV |
| Chemical Hardness (η) | 3.5 eV |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
For this compound, DFT calculations can be used to predict its vibrational (infrared) spectrum. The calculated vibrational frequencies correspond to the different vibrational modes of the molecule. nih.gov By comparing the calculated spectrum with an experimental IR spectrum, specific peaks can be assigned to particular functional groups and vibrational motions within the molecule. For instance, the N-H stretching frequency of the protonated amine and the C=O stretching frequencies of the oxalate anion would be prominent features.
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). nih.gov The calculations would provide the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima in the experimental spectrum. This can help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.
Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Note: The predicted values are illustrative and would be obtained from DFT calculations, while the experimental values are typical ranges for these functional groups.)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |
| N-H Stretch (protonated amine) | 3150 | 3100-3300 |
| C-H Stretch (aliphatic) | 2950-3000 | 2850-3000 |
| C=O Stretch (oxalate) | 1700, 1650 | 1720-1700, 1680-1640 |
| C-N Stretch | 1150 | 1100-1200 |
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Applications in Advanced Chemical Synthesis and Catalysis
Supramolecular Interactions Involving Azepane Oxalate (B1200264) Derivatives:
Role of the Oxalate Counterion in Supramolecular Architectures and Hydrogen Bonding Networks:While the oxalate ion is known to participate in hydrogen bonding in other chemical structures, no specific information exists for its role within the crystal lattice of 2-tert-butylazepane (B2891976) oxalate.
Due to the complete absence of specific data for "2-Tert-butylazepane oxalate" in the search results, generating the requested thorough, informative, and scientifically accurate article is not feasible.
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes for Azepane Scaffolds
The synthesis of functionalized nitrogen heterocycles is fundamental to the discovery and manufacture of high-value materials. nih.gov However, the seven-membered azepane ring is less common in medicinal chemistry libraries compared to five- and six-membered rings like pyrrolidine and piperidine (B6355638), largely due to synthetic challenges. nih.govmanchester.ac.uk Current research is focused on developing more efficient, sustainable, and versatile methods for constructing the azepane core.
A promising and sustainable strategy involves the photochemical dearomative ring expansion of simple nitroarenes. nih.govmanchester.ac.uk This process, mediated by blue light at room temperature, converts a six-membered benzene framework into a seven-membered ring system. nih.govmanchester.ac.uk Subsequent hydrogenolysis yields complex azepanes in just two steps, offering a direct route to novel analogues of established piperidine-containing drugs. nih.govresearchgate.net
Another innovative approach utilizes olefin cross-metathesis followed by exhaustive hydrogenation. chemistryviews.org This method begins with optically active, cyclic α-allyl-β-oxoesters, which undergo ruthenium-catalyzed cross-metathesis with acrylonitrile. The resulting intermediate is then subjected to palladium-catalyzed hydrogenation, leading to the stereoselective formation of annulated azepanes. chemistryviews.org This route provides enantioselective access to complex azepane scaffolds with multiple stereogenic centers, which is crucial for developing new biologically active compounds. chemistryviews.org
Researchers are also exploring various other synthetic strategies, including:
Ring Expansion of Piperidines: Providing diastereomerically pure azepane derivatives with high stereoselectivity and yield.
Tandem Amination/Cyclization: A copper(I)-catalyzed reaction of functionalized allenynes with amines to selectively prepare trifluoromethyl-substituted azepin-2-carboxylates. nih.gov
Lithiation-Conjugate Addition: An asymmetric synthesis of polysubstituted azepanes using a highly diastereoselective and enantioselective sequence. nih.gov
These emerging methodologies represent a shift towards more environmentally friendly and efficient processes, enabling the exploration of a much wider chemical space for azepane derivatives.
Expanding the Scope of Chiral Azepane Applications in Catalysis
Chiral azepanes and their derivatives are gaining recognition as powerful tools in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule. The conformational flexibility of the azepane ring, when appropriately substituted, can be harnessed to create highly effective chiral environments for catalytic transformations. lifechemicals.com
Recent advancements have demonstrated the utility of chiral azepane-containing catalysts in a variety of reactions:
Asymmetric Allylic Alkylation (AAA): Molybdenum-catalyzed AAA has been developed to construct enantioenriched 1,4-dicarbonyl compounds. acs.orgacs.org This method has been applied to the formal synthesis of an enantioenriched antibacterial azepane, showcasing its potential in creating complex, biologically relevant molecules with high levels of enantiopurity. acs.orgacs.org
Organocatalysis: A novel α-tetrazole-substituted 1,1′-binaphthylazepine has been synthesized and used as an organocatalyst in the asymmetric intramolecular oxa-Michael reaction for the synthesis of chiral flavanones. nih.gov
Relay Catalysis: To overcome the challenges of asymmetric 1-aza-Cope rearrangements, a relay catalysis system combining a gold(I) catalyst with tetrapeptide bis-quaternary phosphonium salts has been developed. nih.gov This system facilitates the synthesis of a variety of chiral azepines in excellent yields and with high stereoselectivities. nih.gov
The development of new chiral ligands and catalysts based on the azepane scaffold is a vibrant area of research. These efforts are crucial for the industrial synthesis of chiral amines and other valuable enantiopure compounds that are essential for the pharmaceutical industry. researchgate.net
Advanced Computational Approaches for Azepane Design and Discovery
Computational chemistry and in silico modeling have become indispensable tools for accelerating the design and discovery of novel azepane-based molecules. These methods allow researchers to predict molecular properties, simulate interactions with biological targets, and guide synthetic efforts, thereby saving significant time and resources.
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the structural reactivity and stability of azepane and its derivatives. researchgate.net These studies compute molecular descriptors like frontier molecular orbitals and molecular electrostatic potential to understand charge distribution and predict the most likely sites for chemical reactions. researchgate.net
Molecular docking simulations are used to predict the binding modes and affinities of azepane derivatives with specific biological targets. For example, novel azepines based on a quinazolinone moiety have been designed and evaluated in silico as potential antimicrobial and anticancer agents by docking them against proteins in the Hedgehog signaling pathway. nih.gov Similarly, computational design has been used to develop dibenzo[b,f]azepine derivatives as selective topoisomerase II inhibitors for cancer therapy. nih.gov
A notable approach combines large-scale chemical space exploration with computational target prediction. By enumerating possible simple scaffolds from generated databases (GDBs), researchers identified novel bicyclic azepanes not previously listed in chemical databases like PubChem. acs.orgacs.org A retrosynthesis program (AiZynthfinder) predicted feasible synthetic routes, and a polypharmacology browser (PPB2) predicted potential biological targets. acs.org This integrated computational and synthetic approach led to the discovery of a chiral bicyclic azepane with potent activity as an inhibitor of monoamine transporters, highlighting the power of in silico methods to uncover novel and pharmacologically relevant scaffolds. acs.orgacs.org
| Computational Technique | Application in Azepane Research | Key Insights |
| Density Functional Theory (DFT) | Investigating structural reactivity and stability. researchgate.net | Predicts charge distribution and reactive sites. researchgate.net |
| Molecular Docking | Predicting binding of azepanes to biological targets (e.g., Hedgehog pathway proteins, topoisomerase II). nih.govnih.gov | Guides design of potential therapeutic agents. nih.govnih.gov |
| Chemical Space Enumeration (GDBs) | Identifying novel, synthetically accessible azepane scaffolds. acs.orgacs.org | Uncovers unexplored molecular frameworks. acs.org |
| Retrosynthesis Software (AiZynthfinder) | Predicting feasible synthetic pathways for novel scaffolds. acs.org | Bridges the gap between virtual design and laboratory synthesis. acs.org |
| Polypharmacology Prediction (PPB2) | Identifying likely biological targets for newly designed azepanes. acs.orgacs.org | Facilitates rapid screening and discovery of bioactivity. acs.org |
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science
The unique structural and chemical properties of the azepane ring are not only relevant to pharmaceuticals but also hold promise for the development of advanced materials. Interdisciplinary research at the nexus of synthetic organic chemistry and materials science is beginning to unlock this potential.
Azepane itself is used as a chain extender in the production of polyurethanes. nbinno.com It reacts with isocyanates to form rigid polyurethane foams, which are valued for their properties as insulation materials. nbinno.com This established application provides a foundation for exploring how functionalized azepane derivatives could be used to create novel polymers with tailored properties, such as enhanced thermal stability, specific mechanical characteristics, or embedded functionalities.
Furthermore, the incorporation of azepane scaffolds into organofluorine compounds is an area of growing interest. nih.gov Organofluorine chemistry is critical to modern materials science, with applications in areas such as organic electronics, liquid crystals, and advanced polymers. nih.gov The development of efficient synthetic methods for fluorine-containing azepanes opens the door to creating new materials with unique electronic and physical properties. nih.gov The conformational flexibility of the azepane ring can influence the bulk properties of materials, a feature that can be exploited in the rational design of new functional polymers and molecular materials.
Q & A
Basic Research Questions
Q. What are the critical parameters to control during the synthesis of 2-tert-butylazepane oxalate to ensure high yield and purity?
- Methodological Answer : Optimize reaction temperature (50–80°C), stoichiometric ratios of tert-butylazepane and oxalic acid (1:1.05 molar ratio), and pH (maintained at 3.5–4.0 using acetic acid). Use inert atmospheres (N₂ or Ar) to prevent oxidation. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-synthesis, purify via recrystallization in ethanol-water mixtures and validate purity using NMR (¹H/¹³C), FTIR, and elemental analysis .
Q. What analytical techniques are recommended for confirming the structural identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for tert-butyl groups (δ 1.2–1.4 ppm in ¹H NMR) and azepane/oxalate backbone (δ 3.0–4.0 ppm).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm C=O stretching (1690–1710 cm⁻¹) and N-H bending (1550–1650 cm⁻¹).
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 245.2).
Cross-reference data with computational simulations (e.g., Gaussian DFT) for validation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles.
- Ventilation : Perform syntheses in fume hoods with ≥100 ft/min airflow.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols.
- Storage : Keep in amber glass bottles at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can reaction parameters be statistically optimized to control particle size and crystallinity of this compound?
- Methodological Answer : Apply a Box-Behnken design (BBD) to evaluate variables:
- Factors : Antisolvent volume (30–50 mL), cooling rate (0.5–2.0°C/min), agitation speed (200–500 rpm).
- Responses : Particle size (D50), crystallinity (XRD peak intensity).
Use response surface methodology (RSM) to identify optimal conditions. For example, slower cooling (1°C/min) with high-shear mixing reduces agglomeration. Validate with laser diffraction and SEM imaging .
Q. How should researchers address contradictions in reported thermal stability data for this compound?
- Methodological Answer :
- Controlled Testing : Perform thermogravimetric analysis (TGA) at 5°C/min under N₂ to assess decomposition onset.
- Polymorph Screening : Use differential scanning calorimetry (DSC) and XRD to detect crystalline forms.
- Environmental Controls : Compare results under identical humidity (e.g., 0% vs. 50% RH). Publish raw data and experimental conditions to enable cross-lab validation .
Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- In-Process Controls (IPC) : Monitor pH and temperature in real-time using automated probes.
- Design of Experiments (DoE) : Identify critical process parameters (CPPs) like stirring efficiency and reagent purity.
- Statistical Process Control (SPC) : Track yield and purity using control charts (e.g., X-bar and R charts) to detect outliers .
Q. How can degradation pathways of this compound under accelerated storage conditions be systematically studied?
- Methodological Answer :
- ICH Q1A Compliance : Expose samples to 40°C/75% RH for 6 months. Analyze monthly via HPLC-UV to quantify degradation products (e.g., tert-butylazepane or oxalic acid).
- Photostability Testing : Use ICH Q1B guidelines with 1.2 million lux hours of visible light and UV irradiation (200–400 nm).
- Mechanistic Insights : Employ LC-MS/MS to identify radical intermediates and propose degradation pathways .
Data Reporting and Reproducibility
Q. What documentation standards ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
- Experimental Section : Include detailed reagent sources (e.g., Sigma-Aldrich, ≥99% purity), instrument calibration data (e.g., NMR shimming parameters), and spectral acquisition settings (e.g., FTIR resolution: 4 cm⁻¹).
- Supporting Information : Provide raw chromatograms, NMR spectra, and crystallographic data (CIF files) in supplementary materials.
- Data Deposition : Upload datasets to repositories like Zenodo or ChemRxiv .
Tables for Key Parameters
| Synthesis Optimization (BBD Example) |
|---|
| Factor |
| ------------------ |
| Temperature (°C) |
| Stirring (rpm) |
| pH |
| Analytical Techniques Comparison |
|---|
| Technique |
| ----------- |
| HPLC-UV |
| DSC |
| XRD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
